![molecular formula C16H17F2NO3 B3381123 (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 2173637-74-4](/img/structure/B3381123.png)
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid
Overview
Description
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid, also known as DFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DFBA is a derivative of octahydroindole-2-carboxylic acid and is a promising molecule for the development of new drugs due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is not fully understood. However, it has been suggested that (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may also induce apoptosis, a programmed cell death process, in cancer cells. The neuroprotective properties of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been found to possess analgesic properties, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid is also relatively inexpensive, making it an attractive candidate for high-throughput screening studies. However, (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has some limitations for lab experiments. It is a highly lipophilic compound, which may limit its solubility in aqueous solutions. Additionally, (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid may exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.
Future Directions
There are several future directions for research on (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid. One area of interest is the development of new antitumor agents based on the structure of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid. Researchers are also investigating the potential use of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the synthesis and characterization of new derivatives of (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid with improved pharmacological properties.
Scientific Research Applications
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, (2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid has been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c17-10-5-6-11(12(18)8-10)15(20)19-13-4-2-1-3-9(13)7-14(19)16(21)22/h5-6,8-9,13-14H,1-4,7H2,(H,21,22)/t9-,13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUQQFKZSRXZQV-HERUPUMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=C(C=C(C=C3)F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,7aS)-1-(2,4-difluorobenzoyl)-octahydro-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.